![molecular formula C19H21N3O4S B2450474 6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-96-8](/img/structure/B2450474.png)
6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a thieno ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the ethoxy group could potentially increase its solubility in organic solvents .Applications De Recherche Scientifique
Antimycobacterial Applications
- A study by Nallangi et al. (2014) explored derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide for their antimycobacterial properties. These compounds, including closely related structures to the specified compound, showed promising activity against Mycobacterium tuberculosis, with some derivatives demonstrating higher potency than existing drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).
Antibacterial Properties
- Doshi et al. (2015) synthesized analogues of 6-tosyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, testing their antibacterial activity against various bacteria. These compounds showed significant inhibition of Staphylococcus aureus and Escherichia coli growth, although they were ineffective against Bacillus subtilis (Doshi et al., 2015).
Tuberculosis Treatment
- Another study by Samala et al. (2014) investigated tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives for inhibiting Mycobacterium tuberculosis pantothenate synthetase. The study identified specific derivatives that showed significant activity and non-cytotoxicity, suggesting potential for tuberculosis treatment (Samala et al., 2014).
Anticancer Potential
- Romagnoli et al. (2020) designed and synthesized compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold, evaluating their antiproliferative activity on cancer cell lines. These compounds, similar in structure to the queried compound, demonstrated potential as antiproliferative agents that inhibit cancer cell growth by interacting with tubulin (Romagnoli et al., 2020).
Synthesis and Chemical Transformations
- Voskressensky et al. (2007) studied the transformations of tetrahydrothieno[3,2-c]- and tetrahydrobenzothieno[2,3-c]pyridines with various reactants, synthesizing diverse compounds that could have further applications in medicinal chemistry (Voskressensky et al., 2007).
Antimicrobial Activity
- Abdel-rahman et al. (2002) synthesized pyridothienopyrimidines, a class including similar structures to the queried compound, and tested their antimicrobial activities. This research contributes to understanding the potential of such compounds in treating microbial infections (Abdel-rahman et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-acetyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-26-13-6-4-12(5-7-13)18(25)21-19-16(17(20)24)14-8-9-22(11(2)23)10-15(14)27-19/h4-7H,3,8-10H2,1-2H3,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEIBKHAGGLRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
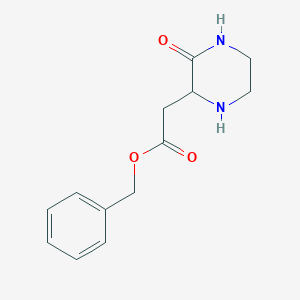
![2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2450394.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2450395.png)


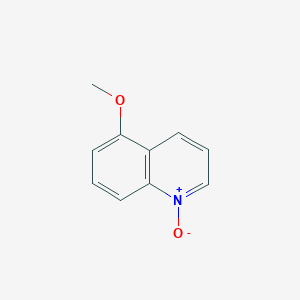
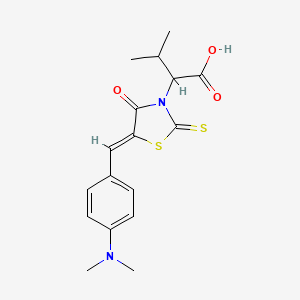
![lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2450405.png)
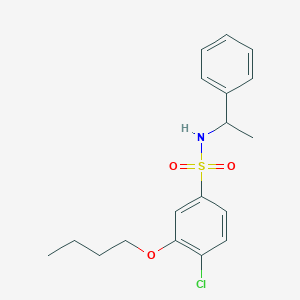

![1-[4-(2-METHOXYPHENYL)OXANE-4-CARBONYL]-4-(THIOPHEN-2-YL)PIPERIDINE](/img/structure/B2450409.png)
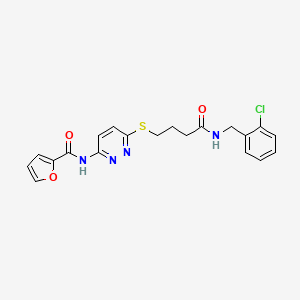

![Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride](/img/structure/B2450414.png)
